molecular formula C20H16N4O B2681526 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide CAS No. 847387-51-3

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide

Cat. No.: B2681526
CAS No.: 847387-51-3
M. Wt: 328.375
InChI Key: BGDMXXPAKHELKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide is a chemical compound offered for research purposes, featuring an imidazo[1,2-a]pyrimidine core. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry and is present in several preclinical drug candidates investigated for a range of pharmacological activities . The imidazo[1,2-a]pyrimidine scaffold is of significant interest in oncology research. Compounds based on this structure have been designed and synthesized as potent and selective inhibitors of various kinase targets implicated in cancer progression . For instance, research into similar molecular frameworks has identified potent inhibitors of tropomyosin receptor kinases (Trks) and the FMS-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML) . The core structure can form key hydrogen bond interactions with kinase domains, such as with a cysteine residue in the hinge region of FLT3, which is crucial for its inhibitory activity . This makes derivatives of this chemotype valuable tools for studying kinase signaling pathways and their role in cell proliferation and survival. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-6-2-3-9-17(14)19(25)22-16-8-4-7-15(12-16)18-13-24-11-5-10-21-20(24)23-18/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDMXXPAKHELKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of α-bromoketones with 2-aminopyridines under different conditions to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of toluene, I2, and TBHP (tert-Butyl hydroperoxide) as reagents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the molecule.

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For instance, it may inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide is unique due to its specific combination of the imidazo[1,2-a]pyrimidine ring with a phenyl group and a benzamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Biological Activity

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by various studies and data.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving imidazo[1,2-a]pyrimidine derivatives and benzamide frameworks. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compounds.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.126Induction of apoptosis
A549 (Lung)0.150Cell cycle arrest

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies utilizing the agar well diffusion method reveal moderate activity against Gram-positive and Gram-negative bacteria.

BacteriaMIC (µg/mL)Activity Level
Staphylococcus aureus< 50Moderate
Escherichia coli< 70Moderate
Pseudomonas aeruginosa< 30High

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. The mechanism appears to involve inhibition of viral replication, although further research is required to elucidate the specific pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The imidazo[1,2-a]pyrimidine moiety is crucial for receptor binding and biological interaction. Modifications in the benzamide structure can significantly alter its pharmacological profile.

Case Studies

  • Anticancer Study : A study conducted on MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls, demonstrating its potential as an anticancer agent.
  • Antimicrobial Evaluation : In a comparative study against established antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting a possible role in treating antibiotic-resistant infections.

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